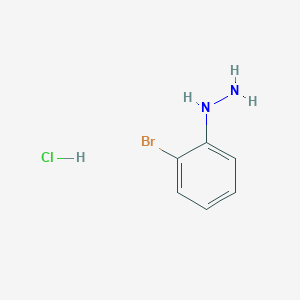

2-Bromophenylhydrazine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a white to light yellow crystalline powder that is hygroscopic and slightly soluble in methanol . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

准备方法

The preparation of 2-Bromophenylhydrazine hydrochloride involves several steps, including diazotization, reduction, purification, and salification . Here is a detailed synthetic route:

Diazotization: 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 2°C.

Reduction: The reaction mixture is treated with zinc powder and concentrated hydrochloric acid, maintaining the temperature between 15-20°C until the reaction is complete.

Purification: The crude product is dissolved in water and heated to 60°C to dissolve completely.

Salification: The purified product is treated with acetone to improve its purity and appearance.

化学反应分析

2-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form phenylhydrazine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.

Common reagents used in these reactions include zinc powder for reduction and sodium nitrite for diazotization . Major products formed from these reactions include hydrazones and azo compounds .

科学研究应用

2-Bromophenylhydrazine hydrochloride has several scientific research applications:

作用机制

The mechanism of action of 2-Bromophenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a nucleophile, reacting with electrophilic centers in target molecules. This interaction can inhibit enzyme activity or modify receptor function, leading to various biological effects .

相似化合物的比较

2-Bromophenylhydrazine hydrochloride can be compared with other similar compounds such as:

3-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 3-position instead of the 2-position.

4-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 4-position.

2-Nitrophenylhydrazine: Similar in structure but with a nitro group instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research .

生物活性

2-Bromophenylhydrazine hydrochloride (CAS No. 50709-33-6) is an organic compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical industry. This compound serves as an important intermediate in organic synthesis and has been studied for its effects on various biological systems.

- Molecular Formula : C₆H₈BrClN₂

- Molecular Weight : 223.51 g/mol

- Melting Point : Approximately 188 °C (decomposes)

- Purity : Typically ≥ 95% .

The biological activity of this compound can be attributed to its ability to form hydrazones and azo compounds, which are known to exhibit various pharmacological effects. The compound's hydrazine moiety is significant in biological interactions, often leading to the inhibition of enzymes, modulation of signaling pathways, and potential cytotoxic effects on cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using various human cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. The IC50 values for different cell lines indicate varying degrees of sensitivity, suggesting a selective cytotoxic profile.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.4 |

| A549 (Lung Cancer) | 10.3 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits moderate antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Study 1: Cytotoxic Effects on Cancer Cells

In a study published in the MDPI Journal, researchers evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, on human cancer cell lines using the MTT assay. The study concluded that the compound significantly inhibited the proliferation of cancer cells with a notable selectivity index compared to non-cancerous cells .

Study 2: Synthesis and Characterization

A separate study focused on the synthesis and characterization of this compound, detailing the diazotization and reduction methods employed to produce high-purity samples suitable for biological testing. This research underscored the importance of purity in obtaining reliable biological activity data .

属性

CAS 编号 |

50709-33-6 |

|---|---|

分子式 |

C6H8BrClN2 |

分子量 |

223.50 g/mol |

IUPAC 名称 |

(2-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

InChI 键 |

PHCYUJRYSFMJMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Br.Cl |

规范 SMILES |

[H+].C1=CC=C(C(=C1)NN)Br.[Cl-] |

Key on ui other cas no. |

50709-33-6 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。